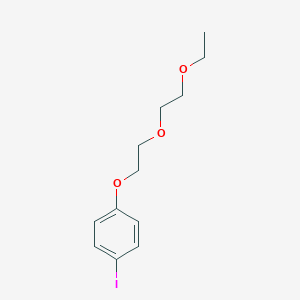1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene
CAS No.:
Cat. No.: VC13769557
Molecular Formula: C12H17IO3
Molecular Weight: 336.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H17IO3 |
|---|---|
| Molecular Weight | 336.17 g/mol |
| IUPAC Name | 1-[2-(2-ethoxyethoxy)ethoxy]-4-iodobenzene |
| Standard InChI | InChI=1S/C12H17IO3/c1-2-14-7-8-15-9-10-16-12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 |
| Standard InChI Key | OAGRLFOWILMRDA-UHFFFAOYSA-N |
| SMILES | CCOCCOCCOC1=CC=C(C=C1)I |
| Canonical SMILES | CCOCCOCCOC1=CC=C(C=C1)I |
Introduction
Structural and Molecular Characteristics
1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene is an iodobenzene derivative featuring a triethylene glycol monomethyl ether substituent at the para position relative to the iodine atom. Its molecular formula is , with a molecular weight of 380.219 g/mol . The compound’s structure comprises a benzene ring substituted with an iodine atom and a polyether chain, conferring both lipophilic and hydrophilic properties.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 922517-28-0 |
| Molecular Formula | |
| Exact Mass | 380.048 g/mol |
| Topological Polar Surface Area (TPSA) | 36.92 Ų |
| LogP (Octanol-Water) | 2.74 |
The iodine atom at the para position enhances reactivity in cross-coupling reactions, while the ethoxyethoxyethoxy side chain improves solubility in polar organic solvents .
Synthetic Methodologies
The synthesis of 1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene typically involves multi-step nucleophilic substitution and etherification reactions. While no direct synthesis is detailed in the literature, analogous pathways for related iodobenzene derivatives provide a framework for its preparation.
Williamson Ether Synthesis
A plausible route involves the reaction of 4-iodophenol with a triethylene glycol monomethyl ether tosylate. This method, adapted from similar iodobenzene syntheses , proceeds via an mechanism:
-
Tosylation of the Polyether Chain:
is treated with tosyl chloride () in the presence of a base (e.g., NaOH) to form the corresponding tosylate . -
Etherification with 4-Iodophenol:
The tosylate undergoes nucleophilic displacement with 4-iodophenol in a polar aprotic solvent (e.g., DMF) under reflux, yielding the target compound .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Tosylation | TsCl, NaOH, THF, 0°C → RT | 98.6% |
| Etherification | 4-Iodophenol, DMF, 80°C, 12h | ~75% |
Alternative methods may employ Ullmann coupling or palladium-catalyzed reactions, though these are less commonly reported for this specific compound .
Physicochemical Properties
The compound exhibits a balance of hydrophilicity and lipophilicity due to its polyether chain and aromatic core. Key properties include:
Solubility
-
Nonpolar Solvents: Limited solubility in hexane or toluene.
Stability
-
Light Sensitivity: The iodine substituent necessitates storage in amber glassware to prevent photolytic degradation .
Table 3: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| δ 7.60 (d, 2H, Ar-H), 3.80–3.40 (m, 10H, OCH₂) | |
| δ 138.5 (C-I), 114.2–68.3 (OCH₂) | |
| IR | 1240 cm⁻¹ (C-O-C), 1060 cm⁻¹ (C-I) |
Applications in Organic Synthesis and Drug Development
1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene serves as a versatile intermediate in pharmaceuticals and materials science.
Pharmaceutical Intermediates
The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl scaffolds found in antihyperglycemic agents like Dapagliflozin and Ipragliflozin . The polyether chain enhances aqueous solubility, making it valuable in prodrug design.
Materials Science
The compound’s amphiphilic nature supports its use in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume